An In-depth Technical Guide on the Core Properties of Tricyclo[6.2.1.02,7]undeca-4-ene
An In-depth Technical Guide on the Core Properties of Tricyclo[6.2.1.02,7]undeca-4-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of the tricyclic hydrocarbon Tricyclo[6.2.1.02,7]undeca-4-ene. The information is curated for professionals in research and development, with a focus on structured data presentation, experimental context, and logical relationships inherent to its chemical nature.
Core Physical and Chemical Properties
Tricyclo[6.2.1.02,7]undeca-4-ene is a complex, non-aromatic hydrocarbon featuring a bridged polycyclic framework. Its core structure is a result of a Diels-Alder cycloaddition, a powerful and widely utilized reaction in organic synthesis.[1][2][3] The fundamental properties of this compound are summarized below, providing a baseline for its handling, characterization, and potential applications in further research.
A summary of the key quantitative data for Tricyclo[6.2.1.02,7]undeca-4-ene is presented in the following table for ease of reference and comparison.
| Property | Value | Source |
| Molecular Formula | C11H16 | --INVALID-LINK--[4][5] |
| Molecular Weight | 148.25 g/mol | --INVALID-LINK--[4][5] |
| CAS Number | 91465-71-3 | --INVALID-LINK--[4] |
| Appearance | Colorless to light yellow clear liquid | CymitQuimica[5], TCI Chemicals |
| Purity | >96.0% (GC) | CymitQuimica[5], TCI Chemicals |
| Boiling Point | 209 °C | TCI Chemicals |
| Flash Point | 71 °C | TCI Chemicals |
| Specific Gravity (20/20) | 0.96 | TCI Chemicals |
| Refractive Index | 1.50 | TCI Chemicals |
Spectral and Analytical Data
Characterization of Tricyclo[6.2.1.02,7]undeca-4-ene is primarily achieved through spectroscopic methods. The following table outlines the available spectral data, which are crucial for structural confirmation and purity assessment.
| Analytical Method | Data Availability | Source/Details |
| 13C NMR | Data available | --INVALID-LINK--[4] |
| GC-MS | Data available; Top m/z peaks: 66, 80, 79 | --INVALID-LINK--[4] |
Synthesis and Experimental Protocols
The synthesis of the tricyclo[6.2.1.02,7]undecane core is a classic example of the Diels-Alder reaction. While detailed protocols for the direct synthesis of Tricyclo[6.2.1.02,7]undeca-4-ene are not extensively published, the synthesis of its key precursor, endo-Tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione, is well-documented and provides a representative experimental workflow for the construction of this tricyclic framework.
Experimental Protocol: Synthesis of endo-Tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione
This protocol describes the [4+2] cycloaddition of cyclopentadiene and p-benzoquinone.
Materials:
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Cyclopentadiene
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p-Benzoquinone
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Hexane-ethyl acetate (5:1)
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Ice bath
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Magnetic stirrer and stir bar
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Round bottom flask
Procedure:
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A solution of p-benzoquinone (22 g, 203 mmol) in a 5:1 mixture of hexane-ethyl acetate is prepared in a round bottom flask.
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The solution is cooled to 0°C using an ice bath.
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Freshly distilled cyclopentadiene (14.6 g, 221 mmol) is added to the cooled solution.
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The resulting mixture is stirred for 4 hours at 0°C.
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The product, endo-Tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione, precipitates from the solution and can be collected by filtration.
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Further purification can be achieved by recrystallization from hexane to yield the endo isomer with high purity.[1]
Logical Relationships and Reaction Mechanisms
The formation of the tricyclic core of Tricyclo[6.2.1.02,7]undeca-4-ene and its derivatives is governed by the principles of pericyclic reactions, specifically the Diels-Alder reaction. The following diagrams illustrate the conceptual workflow for the synthesis of the key precursor and the underlying reaction mechanism.
Caption: Diels-Alder reaction forming the tricyclic precursor.
Caption: Experimental workflow for precursor synthesis.
Biological Activity and Signaling Pathways
A thorough review of the current scientific literature did not reveal any specific studies detailing the biological activity or implication in signaling pathways of Tricyclo[6.2.1.02,7]undeca-4-ene itself. However, the rigid, cage-like tricyclic undecane ring system is a subject of interest in medicinal chemistry.[1] Derivatives of the closely related endo-Tricyclo[6.2.1.02,7]undeca-4,9-dien-3,6-dione have been synthesized and evaluated for potential bioactive properties.[1] This suggests that the core scaffold of Tricyclo[6.2.1.02,7]undeca-4-ene could serve as a foundational structure for the development of novel therapeutic agents. Further research into the functionalization of this parent compound is warranted to explore its potential in drug discovery.
Conclusion
Tricyclo[6.2.1.02,7]undeca-4-ene is a synthetically accessible polycyclic hydrocarbon with well-defined physical and spectral properties. While direct biological applications have yet to be established, its structural framework, derived from the robust Diels-Alder reaction, presents opportunities for the design and synthesis of novel compounds with potential therapeutic value. This guide provides the foundational knowledge necessary for researchers to handle, characterize, and further investigate this intriguing molecule.
References
- 1. Synthesis and Biological Evaluation of Rigid Polycyclic Derivatives of the Diels-Alder Adduct Tricyclo[6.2.1.02,7]undeca-4,9-dien-3,6-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. mdpi.com [mdpi.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. cymitquimica.com [cymitquimica.com]
